(R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine

Description

Fundamental Molecular Structure

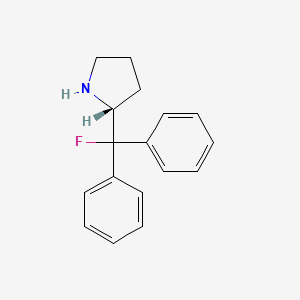

(R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine possesses the molecular formula C17H18FN with a molecular weight of 255.33 grams per mole. The compound features a pyrrolidine ring system substituted at the 2-position with a fluorodiphenylmethyl group, creating a quaternary carbon center bearing a fluorine atom and two phenyl rings. The presence of the fluorine atom introduces significant electronic effects while maintaining the overall structural integrity of the diphenylmethyl framework. The R-configuration at the 2-position of the pyrrolidine ring establishes the absolute stereochemistry of the molecule, distinguishing it from its S-enantiomer counterpart.

The pyrrolidine ring adopts a characteristic envelope conformation, with the nitrogen atom and four carbon atoms forming a five-membered heterocycle that exhibits limited conformational flexibility. The introduction of the bulky fluorodiphenylmethyl substituent at the 2-position creates substantial steric hindrance that influences both the ring conformation and the overall molecular geometry. The fluorine atom's position within the diphenylmethyl group contributes to the compound's unique electronic distribution and conformational preferences.

Stereochemical Configuration and Optical Activity

The R-configuration of (R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine results in positive optical rotation, as indicated by the (+) designation in its nomenclature. This stereochemical arrangement places the fluorodiphenylmethyl group in a specific spatial orientation relative to the pyrrolidine nitrogen atom, creating distinct binding pockets and catalytic environments when the compound functions as an organocatalyst. The absolute configuration plays a crucial role in determining the compound's ability to induce asymmetry in catalytic transformations.

Both enantiomers of 2-(Fluorodiphenylmethyl)pyrrolidine are commercially available, with the S-enantiomer achieving 98% enantiomeric excess as determined by high-performance liquid chromatography analysis. The availability of both enantiomers enables comparative studies of their catalytic efficiency and stereoselectivity in various organic transformations. The R-enantiomer typically commands slightly different commercial pricing compared to its S-counterpart, reflecting variations in synthetic accessibility and market demand.

Properties

IUPAC Name |

(2R)-2-[fluoro(diphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,19H,7,12-13H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKMVPFJFKOUDA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584250 | |

| Record name | (2R)-2-[Fluoro(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-00-3 | |

| Record name | (2R)-2-[Fluoro(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Chiral Reduction of 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole

One of the most comprehensive synthetic routes to fluorinated pyrrolidines, including analogs like (R)-2-(2,5-difluorophenyl)pyrrolidine, involves a multi-step process starting from pyrrolidone. This method can be adapted for the preparation of (R)-(+)-2-(fluorodiphenylmethyl)pyrrolidine by analogous steps with appropriate fluorinated diphenylmethyl precursors.

Formation of tert-butyl pyrrolidone formate:

Pyrrolidone is reacted with di-tert-butyl carbonate in the presence of a base (alkali) in either polar or non-polar solvents at -20 to 40 °C for 1–10 hours. The reaction mixture is worked up by washing with dilute HCl, sodium bicarbonate, and saturated salt solutions, followed by drying and concentration to yield tert-butyl pyrrolidone formate.Grignard reaction with fluorinated aryl bromide:

The tert-butyl pyrrolidone formate is dissolved in an organic solvent and reacted with a Grignard reagent prepared from 2,5-difluorobromobenzene (or fluorodiphenylmethyl bromide for the target compound) at -30 to 50 °C for 3–12 hours. After quenching with saturated ammonium chloride solution and extraction, the product is purified to obtain 2-(fluorodiphenylmethyl)-2-hydroxypyrrole-1-tert-butyl formate.Acid-catalyzed dehydration and deprotection:

The hydroxylated intermediate undergoes acid-catalyzed dehydration and removal of the tert-butyl protecting group in an organic solvent at 0–100 °C for 1–10 hours. The resulting 5-(fluorodiphenylmethyl)-3,4-dihydro-2H-pyrrole is isolated by extraction and pH adjustment.Chiral reduction to (R)-pyrrolidine:

The dihydropyrrole is reduced using a chiral acid (such as D-mandelic acid, D-tartaric acid, D-malic acid, or a chiral phosphonic acid) combined with ammonia borane complex at 20–80 °C for 8–48 hours. The reaction affords (R)-2-(fluorodiphenylmethyl)pyrrolidine with high enantioselectivity after workup and purification.

- Mild reaction conditions

- Simple operation and purification

- High enantioselectivity and yield

- Industrial scalability due to cost-effective reagents and straightforward procedures

Fluorination via Diethylaminosulfur Trifluoride (DAST) and Related Fluorinating Agents

Fluorination strategies for pyrrolidine derivatives often use reagents like DAST to introduce fluorine with inversion of configuration:

- Starting from protected hydroxy-pyrrolidine intermediates (e.g., N-Boc-trans-4-hydroxy-L-proline methyl ester), treatment with DAST in dichloromethane leads to monofluorinated intermediates with clean stereochemical inversion.

- Subsequent oxidation, deprotection, reduction, and cyclization steps yield fluorinated pyrrolidine derivatives.

- This method allows for precise control over fluorine placement and stereochemistry, crucial for the biological and catalytic properties of the final compound.

Optimization of Reaction Conditions and Catalysis

Research findings indicate that solvent, base, temperature, and catalyst loading significantly affect the yield and enantioselectivity of fluorinated pyrrolidine synthesis:

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Solvent | Toluene | Best conversion and enantioselectivity (>99%, 80.5:19.5 e.r.) |

| Base | Potassium bis(trimethylsilyl)amide (KHMDS) or Cesium carbonate (Cs2CO3) | Both bases provide high conversion and selectivity |

| Temperature | Room temperature | Mild conditions favor selectivity |

| Catalyst loading | 10 mol % | Higher loading improves enantioselectivity |

| Concentration | 0.19 mol·L⁻¹ | Variation has minor effect on selectivity |

(Table adapted from optimization studies on related fluorinated pyrrolidine catalysis).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield/Enantioselectivity | Notes |

|---|---|---|---|---|

| Multi-step synthesis via pyrrolidone | Pyrrolidone, di-tert-butyl carbonate, fluorodiphenyl bromide | Grignard reagent, acid catalysis, chiral acid + ammonia borane | High yield, high ee (>95%) | Industrially scalable, mild conditions |

| Concise synthesis from commercial materials | D-proline derivatives, fluorinating agents | Deoxyfluorination, flash chromatography | 97% yield, 98% ee | Operationally simple, gram-scale production |

| DAST-mediated fluorination | N-Boc-protected hydroxy-pyrrolidine | DAST in CH2Cl2, oxidation, reduction steps | Moderate yields (~45-60%) | Precise stereochemical control |

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-(Fluorodiphenylmethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

®-(+)-2-(Fluorodiphenylmethyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(+)-2-(Fluorodiphenylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The compound’s chiral nature allows it to interact selectively with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine: The enantiomer of ®-(+)-2-(Fluorodiphenylmethyl)pyrrolidine, which may have different biological activities and properties.

2-(Diphenylmethyl)pyrrolidine: A similar compound without the fluorine atom, which may exhibit different reactivity and biological effects.

Uniqueness

®-(+)-2-(Fluorodiphenylmethyl)pyrrolidine is unique due to its chiral nature and the presence of the fluorodiphenylmethyl group.

Biological Activity

(R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, case studies, and relevant data.

Overview of Pyrrolidine Derivatives

Pyrrolidine and its derivatives are recognized for their versatile pharmacological properties. They have been studied extensively for various activities, including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on cancer cell proliferation.

- Anti-inflammatory : Reduction of inflammatory responses.

- Anticonvulsant : Potential in seizure management.

- Cholinesterase inhibition : Implications for Alzheimer's disease treatment.

Recent research indicates that modifications in the pyrrolidine structure can significantly influence these biological activities, making it a valuable scaffold in drug development .

Anticancer Activity

Studies have demonstrated that (R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine exhibits notable anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was tested against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Results indicated that (R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine possesses significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain strains .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is heavily influenced by their structural characteristics. The presence of fluorine atoms in (R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine enhances lipophilicity and may improve binding affinity to biological targets. A comparative analysis of similar compounds illustrates this relationship:

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| (R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine | Structure | 5 - 15 | Anticancer |

| Compound A | Structure | 12 | Antimicrobial |

| Compound B | Structure | 20 | Anticancer |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Li et al. (2020) showcased the efficacy of (R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine in inhibiting tumor growth in vivo using xenograft models. The treated group exhibited a significant reduction in tumor size compared to controls, indicating potential for further development as an anticancer agent . -

Case Study on Antimicrobial Efficacy :

Research by Guazzelli et al. (2019) highlighted the compound's effectiveness against resistant strains of bacteria. The study reported a synergistic effect when combined with traditional antibiotics, suggesting its utility in overcoming antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.